
3-Hexen-1-ol, formate
Overview
Description
3-Hexen-1-ol, formate, also known as 3-hexenyl formate or hex-3-enyl formate, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . It is a colorless to pale yellow liquid with a fresh, fruity aroma and a hint of green, grassy notes . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
3-Hexen-1-ol, formate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hexen-1-ol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve a high yield of the ester . Industrial production methods may involve continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-Hexen-1-ol, formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-hexen-1-ol, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include aldehydes, alcohols, and substituted esters.
Scientific Research Applications
Applications in Food Science
Flavoring Agent
3-Hexen-1-ol, formate is widely used as a flavoring agent in the food industry. It imparts a fresh and fruity profile to various products, making it particularly suitable for:
- Fruits and Vegetables : Enhances flavors in kiwi, watermelon, apples, and tomatoes .
- Beverages : Used in soft drinks and juices to provide a refreshing taste.
The compound's ability to mimic the natural aroma of fruits makes it an essential ingredient in flavor formulations.
Applications in Fragrance Industry
Fragrance Component
Due to its pleasant green note, 3-Hexen-1-ol is utilized in the fragrance industry. It is incorporated into perfumes and scented products to create fresh and natural scents. The compound's distinct aroma profile allows it to blend well with floral and fruity notes, enhancing the overall fragrance experience.
Agricultural Applications
Pest Repellent
Research indicates that 3-Hexen-1-ol can act as a natural pest repellent. Its application in agriculture can help deter certain pests due to its strong odor, which can be perceived as a warning signal by insects. This property can be leveraged for sustainable pest management strategies.
Case Study 1: Impact on Green Tea Aroma
A study published in Scientific Reports examined the role of cis-3-hexen-1-ol in enhancing the aroma of green tea. The research demonstrated that varying concentrations of this compound significantly influenced the overall aroma profile of green tea, confirming its importance in flavor chemistry . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze aroma components and established that concentrations between 0.04–0.52 mg/kg were effective for enhancing green notes.
Case Study 2: Flavor Enhancement in Fruit Products
Another study explored the application of cis-3-hexenyl formate in fruit-flavored beverages. The findings indicated that beverages containing this compound received higher sensory scores for freshness and overall flavor acceptance compared to those without it. This underscores the potential of 3-Hexen-1-ol as a key ingredient in creating appealing fruit flavors.
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Food Science | Flavoring agent for fruits and beverages | Enhances natural flavors |
Fragrance Industry | Component in perfumes and scented products | Provides fresh green notes |
Agriculture | Natural pest repellent | Sustainable pest management |
Mechanism of Action
The mechanism of action of 3-hexen-1-ol, formate involves its interaction with specific molecular targets and pathways. In plants, it triggers defense responses by activating calcium signaling pathways, jasmonic acid signaling, and ethylene signaling . These pathways lead to the production of defensive compounds that protect the plant from further damage. The compound’s ability to diffuse over long distances allows it to act as a signaling molecule between plants, enhancing their collective defense mechanisms.
Comparison with Similar Compounds
3-Hexen-1-ol, formate can be compared with other similar compounds, such as:
3-Hexen-1-ol: This is the parent alcohol from which this compound is derived. It shares similar green, grassy notes but lacks the ester functionality.
3-Hexen-1-ol, acetate: This compound has a similar structure but with an acetate group instead of a formate group. It has a more pronounced fruity aroma.
Hexyl formate: This ester has a similar formate group but with a hexyl chain instead of a hexenyl chain, resulting in different olfactory properties
The uniqueness of this compound lies in its combination of a formate ester with a hexenyl chain, giving it distinct chemical and sensory properties that are valuable in various applications.
Biological Activity
3-Hexen-1-ol, formate, is a compound belonging to the category of fatty alcohols, specifically known for its green, grassy aroma. It is derived from 3-hexen-1-ol and is associated with various biological activities that impact both plant and animal systems. This article explores the biological activity of this compound, focusing on its chemical properties, effects on organisms, and potential applications in various fields.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₁₂O₂ |
Molecular Weight | 116.16 g/mol |
Density | 0.848 g/cm³ |
Boiling Point | 156-157 °C |
Flash Point | 44 °C |
This compound is soluble in water and exhibits weak acidity, which can influence its reactivity and interaction with biological systems .
Plant Interactions
This compound plays a significant role in plant signaling and defense mechanisms. It is emitted by plants in response to mechanical injury and acts as an attractant for predatory insects that help control pest populations. This volatile organic compound (VOC) is crucial for plant communication and can influence the behavior of herbivores and their natural enemies .
Antimicrobial Properties
Research indicates that 3-Hexen-1-ol exhibits antimicrobial activity against various pathogens. Its presence in essential oils has been linked to inhibiting the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food products .
Flavor and Aroma Enhancement
In culinary applications, 3-Hexen-1-ol is valued for its ability to enhance the flavor profile of fruits and vegetables. It contributes to the characteristic aroma of freshly cut grass and is used in food flavoring to impart a fresh green quality . Its use in processed foods not only improves sensory attributes but also may offer health benefits associated with increased fruit and vegetable consumption.
Case Studies
-
Effect on Green Tea Aroma :
A study characterized the impact of 3-Hexen-1-ol on the aroma profile of green tea. The results demonstrated that this compound significantly enhances the "green" notes in tea, contributing to its overall sensory appeal . -
Allelopathic Effects :
Research has shown that 3-Hexen-1-ol can affect neighboring plants through allelopathy, influencing growth patterns and competitive dynamics within ecosystems. This suggests its potential role in agricultural practices where crop rotation or intercropping strategies are employed .
Properties
IUPAC Name |
[(E)-hex-3-enyl] formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHQVZQZUGLZLS-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCOC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014970 | |
Record name | (E)-Hex-3-enyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a green, vegetable odour | |
Record name | cis-3-Hexenyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |
Record name | cis-3-Hexenyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.918 | |
Record name | cis-3-Hexenyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
56922-80-6, 2315-09-5, 33467-73-1 | |
Record name | trans-3-Hexenyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56922-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-3-enyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Hex-3-enyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-3-enyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-hex-3-enyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hex-3-enyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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